molecular formula C10H14N2O2 B1622566 (3-Methoxyphenethyl)urea CAS No. 69226-63-7

(3-Methoxyphenethyl)urea

Cat. No.: B1622566
CAS No.: 69226-63-7
M. Wt: 194.23 g/mol
InChI Key: SFUNVKXTODHDQY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenethyl)urea, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, demethylation of 3-methoxyphenethylamine using BBr3 yields the corresponding tyramine analogues .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
(3-Methoxyphenethyl)urea derivatives have been explored for their potential as anticancer agents. The urea moiety is known for its ability to form strong interactions with biological targets, making it a valuable scaffold in drug design. Research has shown that urea-based compounds can inhibit various cancer cell lines, including breast and prostate cancer cells, demonstrating significant antiproliferative activity. For instance, studies indicate that urea derivatives exhibit IC50 values in the micromolar range against multiple cancer types, highlighting their therapeutic potential .

Mechanism of Action
The mechanism of action often involves the inhibition of protein-tyrosine phosphatases (PTPs), which are crucial in cancer cell signaling pathways. Compounds like suramin, the first urea-based drug approved for clinical use, have paved the way for further exploration into similar structures . The structural versatility of this compound allows for modifications that can enhance its activity and selectivity against cancer cells.

Agricultural Applications

Fertilizer Development
In agriculture, this compound has been investigated as a component of slow-release fertilizers. The compound can be integrated into hydrogels designed to encapsulate nutrients, improving their availability to plants while minimizing environmental impact. Studies have demonstrated that these hydrogels can significantly enhance water retention and nutrient release rates in soil systems .

Nutrient Efficiency
Research indicates that formulations containing this compound can lead to improved nitrogen use efficiency (NUE) in crops. By reducing nitrogen leaching and enhancing root uptake, these formulations contribute to sustainable agricultural practices. Field studies have shown reductions in ammonia volatilization by over 85% when using specific urea formulations combined with urease inhibitors .

Materials Science

Polymer Chemistry
this compound has applications in polymer chemistry, where it is used as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Recent studies have focused on developing polymer composites that utilize this compound to improve material performance under various conditions .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntiproliferative activity against cancer cell lines; IC50 values in micromolar range
Agricultural ScienceEnhanced nitrogen use efficiency; reduced ammonia volatilization
Materials ScienceImproved mechanical properties in polymer composites

Case Studies

  • Anticancer Activity Study
    • A study evaluated various this compound derivatives against breast cancer cell lines. Results showed significant inhibition of cell proliferation with IC50 values ranging from 31 to 300 μM across different derivatives.
  • Agricultural Application Trial
    • Field trials demonstrated that hydrogels containing this compound could reduce nitrogen leaching by up to 85%, significantly improving NUE in crops such as Poa pratensis L.
  • Polymer Development Research
    • Researchers synthesized a series of polymers incorporating this compound, which exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenethyl)urea, is unique due to its combination of the urea functional group and the 3-methoxyphenethyl moiety. This structure allows it to engage in a variety of biological interactions and makes it a versatile compound for medicinal chemistry applications .

Biological Activity

(3-Methoxyphenethyl)urea is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3-methoxyphenethylamine with isocyanates. The resulting compound features a urea functional group, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various urea derivatives, including this compound, against several bacterial strains. The results indicated that this compound exhibited moderate to significant activity against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Staphylococcus aureus
  • Acinetobacter baumannii

The highest growth inhibition was observed against Acinetobacter baumannii, showcasing the potential of this compound as an effective antimicrobial agent .

Anticancer Properties

Research into the anticancer effects of urea derivatives has shown that this compound may possess cytotoxic properties against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety significantly influenced its antiproliferative activity. For instance, compounds with specific substituents demonstrated IC50 values ranging from 31 to 390 μM across different cell lines, indicating a promising avenue for cancer treatment .

Case Studies

  • In Vitro Studies : A series of in vitro tests were conducted to assess the efficacy of this compound on human cancer cell lines such as HT29 and MCF7. The compound demonstrated significant inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology.
  • Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with target proteins associated with cancer progression. These studies help elucidate the mechanisms underlying its biological activity and guide further optimization of the compound.

Summary of Findings

Biological ActivityTarget Organisms/Cell LinesObserved Effect
AntimicrobialE. coli, K. pneumoniae, S. aureus, A. baumanniiModerate to significant growth inhibition
AnticancerHT29, MCF7IC50 values ranging from 31 to 390 μM

Properties

IUPAC Name

2-(3-methoxyphenyl)ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUNVKXTODHDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219283
Record name Urea, (3-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69226-63-7
Record name N-[2-(3-Methoxyphenyl)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69226-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-methoxyphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-methoxyphenethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxy-phenyl)-ethylamine (1) (50.0 g, 331 mmol) and concentrated HCl (27.6 mL) in water (350 mL), potassium cyanate (28.2 g, 348 mmol) was added and stirred at 50° C. for 2 hours, then at room temperature for 2 days. Formed precipitate was collected by filtration. The solid was washed with water and dried under reduced pressure to give the title compound (53.4 g, 83%). MS (ESI) (M+H)+ 195.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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